(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Physicochemical profiling Structure-property relationships Benzofuran SAR

(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS 951934-28-4) is a fully synthetic spirocyclic small molecule (C₁₇H₁₉NO₅, MW = 317.34 g/mol, exact mass 317.1263) that combines a 7-methoxy-substituted benzofuran carbonyl moiety with a 1,4-dioxa-8-azaspiro[4.5]decane scaffold via an amide linkage. Its InChIKey is VZXGPKNJONVDKQ-UHFFFAOYSA-N and its SMILES notation is COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4.

Molecular Formula C17H19NO5
Molecular Weight 317.341
CAS No. 951934-28-4
Cat. No. B2540368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
CAS951934-28-4
Molecular FormulaC17H19NO5
Molecular Weight317.341
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4
InChIInChI=1S/C17H19NO5/c1-20-13-4-2-3-12-11-14(23-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-22-17/h2-4,11H,5-10H2,1H3
InChIKeyVZXGPKNJONVDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 951934-28-4: (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone — Structural Identity, Physicochemical Profile, and Research Procurement Context


(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (CAS 951934-28-4) is a fully synthetic spirocyclic small molecule (C₁₇H₁₉NO₅, MW = 317.34 g/mol, exact mass 317.1263) that combines a 7-methoxy-substituted benzofuran carbonyl moiety with a 1,4-dioxa-8-azaspiro[4.5]decane scaffold via an amide linkage [1]. Its InChIKey is VZXGPKNJONVDKQ-UHFFFAOYSA-N and its SMILES notation is COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCO4 [1]. The compound is stocked as a solid screening compound (catalog F3385-5933) by Life Chemicals for HTS and building block applications, and has a documented ¹H NMR reference spectrum in the Wiley SpectraBase database [1]. It is classified exclusively for research use and has not been developed as an approved pharmaceutical agent.

Why the Closest Structural Analogs of (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone Cannot Be Casually Substituted


The target compound is distinguished from its nearest commercially available analogs by the presence and position of the 7-methoxy substituent on the benzofuran ring. The des-methoxy analog, 1-benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (C₁₆H₁₇NO₄, MW 287.31), lacks the electron-donating –OCH₃ group, altering both the hydrogen-bond acceptor count and the electronic distribution across the benzofuran π-system . The 3-methyl analog, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone (C₁₇H₁₉NO₄, MW 301.34), carries a lipophilic methyl rather than a polar methoxy group at a different ring position, which changes both steric and electronic properties [1]. Published SAR studies on 7-methoxybenzofuran-containing inhibitors (PDE4, AChE, Kv1.3) consistently demonstrate that the presence and precise positioning of the 7-methoxy group is a critical determinant of target potency and selectivity, not a silent structural variation [2][3][4]. Generic substitution with a des-methoxy or regioisomeric analog therefore carries a high risk of altered—and likely diminished—target engagement in any receptor or enzyme screen where the benzofuran moiety contributes to pharmacophore recognition.

Quantitative Differentiation Evidence for (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone vs. Closest Analogs


Structural Differentiation: 7-Methoxy vs. Des-Methoxy and 3-Methyl Analogs — Physicochemical and Pharmacophoric Consequences

The target compound (C₁₇H₁₉NO₅, MW 317.34) differs from its closest purchasable analogs by the 7-methoxy substituent, which is absent in the des-methoxy analog 1-benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone (C₁₆H₁₇NO₄, MW 287.31, ΔMW = +30.03) and replaced by a 3-methyl group in 1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone (C₁₇H₁₉NO₄, MW 301.34, ΔMW = +16.00 vs. des-methoxy; −16.00 vs. target) [1][2]. The 7-methoxy group contributes one additional hydrogen-bond acceptor oxygen atom (total 6 HBA vs. 5 HBA for both analogs), alters the calculated logP, and donates electron density into the benzofuran ring through resonance, which published SAR consistently links to enhanced protein binding affinity when the methoxy group is positioned at the 7-position rather than elsewhere on the benzofuran scaffold [3].

Physicochemical profiling Structure-property relationships Benzofuran SAR

7-Methoxybenzofuran as a Validated PDE4 Inhibitor Pharmacophore: Potency Benchmarks and Subtype Selectivity

The 7-methoxybenzofuran substructure is a literature-validated PDE4 inhibitor pharmacophore. A 2024 study demonstrated that compound 4e, a 7-methoxybenzofuran PDE4 inhibitor discovered via scaffold hopping from FCPR16 and Z19153, achieved PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM—representing a measurable improvement over the lead compounds from which it was derived [1]. Importantly, the benzofuran-based PDE4 inhibitor literature (Buckley et al., 2000) established that the 7-methoxybenzofuran unit can replace the dialkoxyphenyl moiety found in several PDE4 inhibitor classes, but this substitution is context-dependent: it can produce either enhancement or substantial reduction in potency depending on the appended scaffold [2]. The target compound's unique combination of the 7-methoxybenzofuran moiety with the 1,4-dioxa-8-azaspiro[4.5]decane scaffold constitutes a distinct chemotype that has not been profiled in the published PDE4 literature, representing a novel chemical space intersection.

PDE4 inhibition Benzofuran pharmacophore Anti-inflammatory drug discovery

1,4-Dioxa-8-azaspiro[4.5]decane Scaffold as a Privileged Sigma-1 Receptor Ligand Pharmacophore with Nanomolar Affinity

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been experimentally validated as a sigma-1 (σ₁) receptor ligand pharmacophore. Xie et al. (2015, J Med Chem) reported that 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (compound 5a) binds σ₁ receptors with Kᵢ = 5.4 ± 0.4 nM and exhibits 30-fold selectivity over σ₂ receptors and 1,404-fold selectivity over the vesicular acetylcholine transporter [1]. In a parallel class of spiro-joined benzofuran-piperidine compounds, subnanomolar σ₁ affinities (Kᵢ = 0.18–0.86 nM) were achieved when a methoxy, cyano, or hydrogen substituent was positioned at the benzofuran 3-position [2]. Although direct σ₁ binding data for CAS 951934-28-4 are not publicly available, the compound structurally merges the benzofuran motif known to confer high σ₁ affinity with the 1,4-dioxa-8-azaspiro[4.5]decane scaffold already established as a σ₁ pharmacophore—creating a chemotype distinct from both the p-fluorobenzyl-substituted series (compound 5a) and the spiro[benzofuran-1,4'-piperidine] series.

Sigma-1 receptor Spirocyclic ligands CNS drug discovery Tumor imaging

Synthetic Tractability: The 7-Methoxy Group as a Demethylation Handle for Late-Stage Diversification

The 7-methoxy substituent on the target compound can be chemoselectively demethylated (e.g., using BBr₃ or AlCl₃/pyridine) to yield the corresponding 7-hydroxybenzofuran derivative—a phenolic intermediate that serves as a branching point for O-alkylation, O-acylation, sulfonation, or glycosylation reactions that are chemically inaccessible from the des-methoxy or 3-methyl analogs [1]. This synthetic versatility contrasts with the des-methoxy analog, which requires electrophilic aromatic substitution for functionalization (a reaction that competes with other reactive sites on the benzofuran ring), and with the 3-methyl analog, whose methyl group is comparatively inert under mild conditions. The 7-hydroxy intermediate generated from CAS 951934-28-4 enables systematic exploration of 7-O-substituted SAR within a single scaffold series without de novo synthesis of each analog .

Building block chemistry Late-stage functionalization Medicinal chemistry diversification

Commercial Availability with Documented Analytical Characterization: Procurement-Ready Identity Confirmation

CAS 951934-28-4 is commercially stocked by Life Chemicals (catalog F3385-5933) as a solid screening compound within their proprietary HTS Compound Collection . Its ¹H NMR spectrum is deposited in the Wiley SpectraBase reference database (Compound ID Kvm3pqwcNX2), providing an independent, citable analytical reference for identity verification upon receipt [1]. In contrast, the des-methoxy analog is available from generic vendors (e.g., Smolecule catalog S7824420) but lacks a published reference spectrum in a curated spectral database; the 3-methyl analog (ChEBI:120953) is annotated but not linked to a commercial stock with verified analytical characterization [2]. The combination of commercial stock availability plus a traceable, citable NMR reference spectrum reduces the procurement risk of misidentification or lot-to-lot variability that can confound biological assay reproducibility.

Compound procurement Analytical characterization HTS screening libraries

Optimal Research and Industrial Application Scenarios for (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone


Sigma-1 Receptor Focused Screening Libraries for CNS and Oncology Targets

This compound is best deployed in sigma-1 receptor binding or functional screening cascades where structural novelty is a priority. The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has demonstrated single-digit nanomolar σ₁ affinity (Kᵢ = 5.4 nM for compound 5a) with high selectivity over σ₂ (30-fold) [1], and the benzofuran motif in spiro-joined piperidines has yielded subnanomolar σ₁ ligands [2]. CAS 951934-28-4 combines these two validated σ₁ pharmacophoric elements in a single molecule, offering a scaffold that is structurally orthogonal to the dominant N-benzyl-substituted spirocyclic σ₁ ligand chemotypes. Procuring this compound for an HTS deck or focused set provides access to σ₁ SAR space not covered by commercially available p-fluorobenzyl or p-methoxybenzyl spirocyclic analogs.

PDE4 Inhibitor Lead Discovery Leveraging the 7-Methoxybenzofuran Pharmacophore

The 7-methoxybenzofuran moiety is a validated replacement for the dialkoxyphenyl group in PDE4 inhibitors, with published examples achieving PDE4B IC₅₀ = 10.0 nM and PDE4D IC₅₀ = 15.2 nM [3]. This compound's union of the 7-methoxybenzofuran with a 1,4-dioxa-8-azaspiro[4.5]decane amide represents a chemotype that has not been explicitly profiled in PDE4 patent or primary literature, making it valuable for organizations seeking novel PDE4 inhibitor IP. Procurement is recommended for PDE4-focused screening cascades where the spirocyclic amide scaffold may offer improved physicochemical properties (e.g., reduced logP, enhanced solubility) relative to established PDE4 inhibitor scaffolds such as rolipram or piclamilast.

Medicinal Chemistry Diversification Starting Point via 7-O-Demethylation

For medicinal chemistry programs that have identified the benzofuran-spirocyclic scaffold as a hit or lead, CAS 951934-28-4 serves as an ideal diversification hub. The 7-methoxy group can be chemoselectively cleaved to the corresponding phenol [4], which then enables systematic O-alkylation, O-acylation, O-sulfonylation, or O-carbamoylation to generate focused analog libraries exploring the 7-position SAR. This synthetic strategy is more efficient than purchasing the des-methoxy analog and attempting electrophilic aromatic substitution, which is complicated by competing reactivity at multiple benzofuran positions. Procurement of a single batch of CAS 951934-28-4 can thus support the generation of dozens of derivatives in a single round of parallel chemistry.

Chemical Biology Probe Development Requiring Verified Identity and Traceable Characterization

In target identification or chemical biology studies where compound identity must withstand peer review, the availability of a citable ¹H NMR reference spectrum (Wiley SpectraBase, Compound ID Kvm3pqwcNX2) provides a distinct advantage [5]. Combined with commercial availability from Life Chemicals (F3385-5933) , this enables a procurement-to-publication workflow where compound identity is independently verifiable at every stage—an increasingly important consideration as journals and funders tighten reproducibility requirements for chemical probe studies. This documentation advantage over the des-methoxy and 3-methyl analogs, which lack third-party spectral characterization, reduces the risk of manuscript corrections or retractions arising from compound identity disputes.

Quote Request

Request a Quote for (7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.